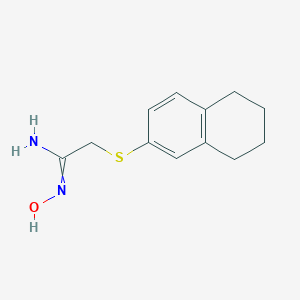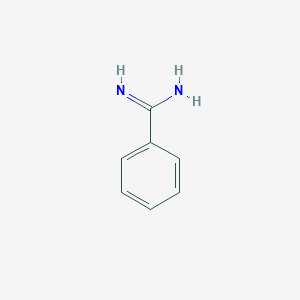![molecular formula C17H15ClN2S B374783 2-(2-chloro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-4,5-dihydro-1H-imidazole](/img/structure/B374783.png)
2-(2-chloro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-4,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-6,11-dihydrobenzocbenzothiepin-11-yl)-4,5-dihydro-1H-imidazole is a complex organic compound with a unique structure that includes a benzothiepin ring system and an imidazole moiety
Méthodes De Préparation
The synthesis of 2-(2-chloro-6,11-dihydrobenzocbenzothiepin-11-yl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzothiepin ring: This can be achieved by cyclization reactions involving appropriate precursors.
Chlorination: Introduction of the chlorine atom at the desired position on the benzothiepin ring.
Formation of the imidazole ring: This involves the reaction of suitable precursors under specific conditions to form the imidazole moiety.
Coupling of the benzothiepin and imidazole rings: This step involves the formation of a bond between the two ring systems, often through nucleophilic substitution or other coupling reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
2-(2-chloro-6,11-dihydrobenzocbenzothiepin-11-yl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorine atom in the benzothiepin ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(2-chloro-6,11-dihydrobenzocbenzothiepin-11-yl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as a receptor antagonist or agonist.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: It may be used in the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-(2-chloro-6,11-dihydrobenzocbenzothiepin-11-yl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound can modulate the activity of these targets by binding to them and altering their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-(2-chloro-6,11-dihydrobenzocbenzothiepin-11-yl)-4,5-dihydro-1H-imidazole can be compared with other similar compounds, such as:
2-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)aminoethanol: This compound has a similar benzothiepin ring system but differs in the functional groups attached to it.
6,11-dihydrobenzo[b,e]thiepin-11-amine: This compound also contains a benzothiepin ring but lacks the imidazole moiety.
The uniqueness of 2-(2-chloro-6,11-dihydrobenzocbenzothiepin-11-yl)-4,5-dihydro-1H-imidazole lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H15ClN2S |
|---|---|
Poids moléculaire |
314.8g/mol |
Nom IUPAC |
2-(2-chloro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C17H15ClN2S/c18-12-5-6-15-14(9-12)16(17-19-7-8-20-17)13-4-2-1-3-11(13)10-21-15/h1-6,9,16H,7-8,10H2,(H,19,20) |
Clé InChI |
HLSOHEMSDNNTJI-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)C2C3=CC=CC=C3CSC4=C2C=C(C=C4)Cl |
SMILES canonique |
C1CN=C(N1)C2C3=CC=CC=C3CSC4=C2C=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Fluorobenzyl)-4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B374700.png)


![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-3-ethylurea](/img/structure/B374703.png)

![1-(1,4-Difluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine](/img/structure/B374707.png)
![5,6,12,13-Tetrahydrodibenzo[c,h][1,2,6,7]tetraazecine-7,14-dione](/img/structure/B374710.png)


![1-[4-(Methylsulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl 4-nitrobenzoate](/img/structure/B374720.png)


![1-(2,3-dihydro-1H-indeno[5,6-b][1]benzothiepin-11-yl)-4-methylpiperazine](/img/structure/B374723.png)

